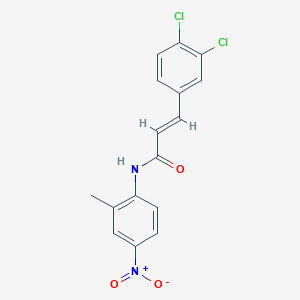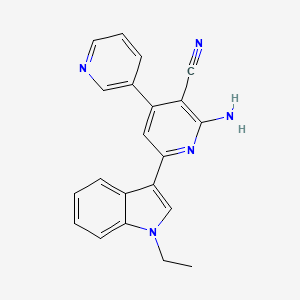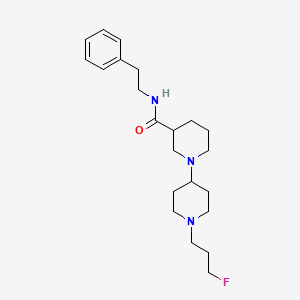![molecular formula C18H21NO4 B5488964 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one, also known as PNU-74654, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyranones and has a molecular formula of C21H25NO4.
Mécanisme D'action
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its selectivity for PARP inhibition. This allows for the specific targeting of cancer cells and reduces the risk of off-target effects. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been shown to have low toxicity in animal models. However, one limitation of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in different scientific research applications. Furthermore, more research is needed to explore the potential of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in treating neurodegenerative diseases. Finally, the use of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in combination with other drugs or therapies should be explored to enhance its effectiveness in treating cancer and other diseases.
Conclusion:
In conclusion, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a synthetic compound that has shown potential in various scientific research applications. Its selectivity for PARP inhibition makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in treating neurodegenerative diseases and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one involves the reaction of 2-benzyl-4-morpholinylmethyl chloride with 5-methoxy-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. The synthesis method has been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has shown potential in various scientific research applications. It has been studied for its antitumor activity and has been found to inhibit the growth of cancer cells. 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has also been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been studied for its neuroprotective activity and has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(2-benzylmorpholin-4-yl)methyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-18-13-23-16(10-17(18)20)12-19-7-8-22-15(11-19)9-14-5-3-2-4-6-14/h2-6,10,13,15H,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXOKUJNXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)

![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![N-(3-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5488967.png)


![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5488988.png)